Welcome to the BenchChem Online Store!
molecular formula C10H13NO2 B042027 3-(Methylamino)-3-phenylpropanoic acid CAS No. 76497-43-3

3-(Methylamino)-3-phenylpropanoic acid

Cat. No. B042027
M. Wt: 179.22 g/mol
InChI Key: ZENXBHNUVVFNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05114461

Procedure details

Thionyl chloride (30 ml) was added at 0°-5° C. to a stirred solution of 3-methylamino-3-phenylpropionic acid (39 g) in anhydrous methanol and the mixture stirred at ambient temperature for 5 hours. The solution was evaporated under reduced pressure and the residue treated with 2N sodium carbonate (350 ml). The solution was extracted with dichloromethane (2×100 ml). The combined extracts were washed with water (250 ml) dried over magnesium sulphate and evaporated under reduced pressure to give methyl-3-methylamino-3-phenylpropionate (36.9 g) as a clear orange oil.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][NH:6][CH:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:8][C:9]([OH:11])=[O:10].[CH3:18]O>>[CH3:18][O:10][C:9](=[O:11])[CH2:8][CH:7]([NH:6][CH3:5])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
39 g
Type
reactant
Smiles
CNC(CC(=O)O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue treated with 2N sodium carbonate (350 ml)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with dichloromethane (2×100 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(CC(C1=CC=CC=C1)NC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.